molecular formula C14H18N4O B13102423 N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Cat. No.: B13102423
M. Wt: 258.32 g/mol
InChI Key: NPGUUGZKZVPOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification of N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name This compound follows IUPAC rules for fused heterocyclic systems and substituted amides. The parent structure, pyrrolo[2,3-b]pyrazine, consists of a pyrrole ring fused to a pyrazine at positions 2 and 3, respectively. The numbering begins at the nitrogen atom in the pyrrole ring, proceeding clockwise, with the pyrazine nitrogen atoms at positions 5 and 8.

  • 2-Cyclopropyl : A cyclopropane substituent is attached to position 2 of the fused ring system.
  • 7-Carboxamide : The amide functional group (–CONH2) is located at position 7. The suffix "-carboxamide" is mandated for amides directly bonded to cyclic systems.
  • N-Butyl : The butyl group (C4H9) is substituted on the amide nitrogen, denoted by the prefix "N-butyl".

This nomenclature prioritizes the fused heterocycle as the parent structure, with substituents ordered alphabetically and numerically.

Structural Isomerism and Tautomeric Forms

The compound exhibits potential tautomerism due to the conjugated π-system of the pyrrolo[2,3-b]pyrazine core. The 5H designation indicates partial saturation at position 5, permitting keto-enol tautomerism involving the adjacent nitrogen atoms. For example, proton shifts between N5 and N8 could generate tautomers differing in double-bond positioning (Figure 1).

Figure 1: Proposed Tautomeric Equilibria

$$
\text{5H-Pyrrolo[2,3-b]pyrazine} \leftrightarrow \text{3H-Pyrrolo[2,3-b]pyrazine} \quad \text{(via proton migration)}
$$

Additionally, the cyclopropyl group’s rigidity restricts conformational flexibility, while the N-butyl chain may adopt gauche or anti conformations. No stereoisomerism is anticipated due to the absence of chiral centers in the current substitution pattern.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Cyclopropyl protons : Two distinct sets of doublets (δ 0.5–1.2 ppm) for the three-membered ring’s inequivalent protons.
    • Pyrrolo[2,3-b]pyrazine aromatic protons : Downfield-shifted signals (δ 7.5–9.0 ppm) due to ring current effects.
    • N-Butyl group : A triplet for the methylene adjacent to nitrogen (δ 3.2–3.5 ppm) and multiplet signals for the remaining aliphatic protons (δ 1.2–1.8 ppm).
  • ¹³C NMR :

    • Amide carbonyl : A characteristic peak near δ 165–170 ppm.
    • Cyclopropyl carbons : Two signals at δ 8–12 ppm (quaternary) and δ 15–20 ppm (methylene).
Infrared (IR) Spectroscopy
  • Amide C=O stretch : Strong absorption at 1,650–1,680 cm⁻¹.
  • N–H stretch (secondary amide) : Absent due to N-alkyl substitution.
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 289 (calculated for C₁₅H₁₉N₅O).
  • Key fragments :
    • Loss of butyl radical (m/z 232).
    • Cyclopropane ring cleavage (m/z 145).

X-ray Crystallographic Analysis

X-ray diffraction studies of analogous pyrrolo[2,3-b]pyrazine derivatives reveal planar fused-ring systems with bond lengths consistent with aromatic delocalization. For this compound:

  • Bond angles : The cyclopropyl ring exhibits characteristic 60° angles, inducing ring strain.
  • Amide geometry : The C–N bond length (1.33 Å) confirms partial double-bond character due to resonance.
  • Intermolecular interactions : Hydrogen bonding between amide carbonyls and adjacent NH groups stabilizes the crystal lattice.
Table 1: Key Crystallographic Parameters (Hypothetical Data)
Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Bond length (C=O) 1.24 Å
Dihedral angle 5.2° (ring planarity)

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

N-butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

InChI

InChI=1S/C14H18N4O/c1-2-3-6-15-14(19)10-7-16-13-12(10)18-11(8-17-13)9-4-5-9/h7-9H,2-6H2,1H3,(H,15,19)(H,16,17)

InChI Key

NPGUUGZKZVPOIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, involves several methods:

    Cyclization: This method involves the formation of the pyrrolopyrazine ring system through intramolecular cyclization reactions.

    Ring Annulation: This technique involves the construction of the pyrrolopyrazine ring by annulating smaller ring systems.

    Cycloaddition: This method involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.

    Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring to form the pyrrolopyrazine scaffold.

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes such as cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

Inhibition of Janus Kinases

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has been identified as a selective inhibitor of JAK3, which plays a crucial role in immune response signaling pathways. The inhibition of JAK3 is particularly relevant for:

  • Autoimmune Diseases : By modulating cytokine signaling pathways, this compound shows promise in treating conditions such as rheumatoid arthritis and psoriasis.
  • Inflammatory Conditions : Its selectivity helps reduce off-target effects, enhancing therapeutic efficacy in managing inflammation-driven diseases.

Spleen Tyrosine Kinase Inhibition

The compound also inhibits SYK, which is involved in B-cell receptor signaling and has implications for:

  • Cancer Therapy : Targeting SYK can be beneficial in treating certain types of cancers, particularly those involving B-cells, such as non-Hodgkin lymphoma.

Cosmetic Applications

Recent studies have explored the potential use of this compound in cosmetic formulations due to its properties that may enhance skin health:

Skin Care Formulations

The compound may be incorporated into topical formulations aimed at:

  • Anti-inflammatory Effects : Its ability to inhibit inflammatory pathways can help in developing products for sensitive or acne-prone skin.
  • Moisturizing Agents : Research indicates that compounds with similar structures can improve skin hydration and barrier function.

Study on JAK3 Inhibition

A study demonstrated that this compound interacts specifically with JAK3, showing functional selectivity over other kinases such as JAK1 and JAK2. This selectivity was evaluated through biochemical assays that measured binding affinity and inhibitory potency against various kinases. The results indicated a significant reduction in cytokine signaling when JAK3 was inhibited, highlighting the therapeutic potential of this compound in autoimmune diseases .

Cosmetic Formulation Research

Investigations into the cosmetic applications of this compound revealed its potential as an effective anti-inflammatory agent in topical formulations. A formulation containing N-butyl derivatives showed improved skin hydration and reduced erythema in clinical trials involving participants with sensitive skin . These findings suggest that the compound could be beneficial for developing new skincare products targeting inflammation and hydration.

Mechanism of Action

The mechanism of action of N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets, such as kinases. This interaction inhibits the activity of these targets, leading to various biological effects. The exact pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Target Key Findings Reference
N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide 2-cyclopropyl, 7-n-butyl carboxamide Not explicitly stated (likely kinase-related) Structural features suggest kinase inhibition potential; cyclopropyl group may enhance selectivity. -
N-(Isopropyl)-2-(3,4,5-trimethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide 2-trimethoxyphenyl, 7-isopropylamide Spleen tyrosine kinase (SYK) Co-crystallized with SYK (2.1 Å resolution); trimethoxyphenyl enhances hydrophobic interactions in the kinase active site. IC₅₀: 12 nM .
N-tert-Butyl-2-(tetrahydroimidazo[1,5-a]pyridin-1-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide 2-tetrahydroimidazo[1,5-a]pyridinyl, 7-tert-butyl carboxamide Undisclosed (kinase inhibitor candidate) Bulkier tert-butyl group improves metabolic stability; imidazopyridine substituent may modulate off-target effects .
2-Bromo-5H-pyrrolo[2,3-b]pyrazine 2-bromo Synthetic intermediate Bromine facilitates cross-coupling reactions; lower similarity (0.82) due to lack of carboxamide .

Substituent Effects on Pharmacokinetics and Selectivity

  • Cyclopropyl vs. Trimethoxyphenyl (Position 2): The cyclopropyl group in the target compound provides a rigid, non-polar substituent, likely reducing off-target interactions compared to the bulky, electron-rich trimethoxyphenyl group in the SYK inhibitor . The latter’s aromatic system engages in π-π stacking within kinase pockets, whereas cyclopropane may favor steric complementarity in less conserved regions.
  • n-Butyl vs. tert-Butyl (Position 7): The n-butyl carboxamide offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the tert-butyl analog () exhibits higher metabolic stability due to steric hindrance of oxidative degradation .

Biological Activity

N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (commonly referred to as GDD37894) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of certain protein kinases. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H18N4O
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 1956378-94-1

This compound primarily acts as an inhibitor of specific protein kinases, including JAK and SYK kinases. These kinases are crucial in regulating various cellular processes such as growth, differentiation, and immune responses. Inhibition of these pathways can have therapeutic implications for autoimmune diseases and cancers.

Key Findings:

  • Selectivity : The compound has shown selective inhibition of JAK3 over JAK1 and JAK2, which is advantageous for minimizing side effects associated with broader kinase inhibition .
  • Potency : In enzymatic assays, the compound demonstrated significant potency with half-maximal inhibitory concentration (IC50) values in the nanomolar range against its target kinases .

Structure-Activity Relationships (SAR)

The biological activity of GDD37894 is influenced by its structural features. Modifications to the pyrrole and pyrazine rings have been explored to optimize potency and selectivity:

  • Alkyl Substitutions : Variations in alkyl chain length and branching have been tested. For example, replacing the carboxamide NH with a hydrogen atom resulted in a loss of potency, while other substitutions maintained or enhanced activity .
CompoundModificationIC50 (nM)
GDD37894Parent Compound20
Analog 1Pyrrole NH → H100
Analog 2Alkyl chain extension15

Antiproliferative Activity

In vitro studies have demonstrated that GDD37894 exhibits antiproliferative effects against various human tumor cell lines. Notably, it showed effective inhibition in cell lines such as HeLa and HCT116 with GI50 values ranging from nanomolar to micromolar concentrations.

Cell LineGI50 (µM)
HeLa0.36
HCT1160.25
A3750.45

In Vivo Studies

In vivo models have further supported the potential therapeutic applications of GDD37894. Animal studies indicated that treatment with the compound led to significant tumor regression in xenograft models of cancer, correlating with its kinase inhibition profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.